Dronedarone-d6 Hydrochloride
Overview
Description
Dronedarone-d6 (hydrochloride) is a deuterated form of dronedarone hydrochloride, a Class III antiarrhythmic agent. It is used primarily for the treatment of atrial fibrillation and atrial flutter. The deuterated form, Dronedarone-d6, is often used in scientific research to study the pharmacokinetics and metabolic profiles of the drug due to its stable isotope properties .
Mechanism of Action
- Its deuterium labeling may impact its pharmacokinetic profile, potentially altering metabolism and distribution .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Dronedarone-d6 Hydrochloride is a potent blocker of multiple ion currents, including potassium current, sodium current, and L-type calcium current . It exhibits antiadrenergic effects by noncompetitive binding to β-adrenergic receptors . This compound is a substrate for and a moderate inhibitor of CYP3A4 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking multiple ion currents and inhibiting β-adrenergic receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors . This leads to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to significantly reduce atrial fibrillation burden and cardiovascular hospitalizations, demonstrating a low risk for proarrhythmia in patients with paroxysmal or persistent atrial fibrillation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has shown potent anti-arrhythmic activity in various animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a substrate for CYP3A4, indicating that it is involved in the metabolic pathways mediated by this enzyme .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its lipophilic nature, due to the methyl sulfonyl group in its structure, allows it to be more lipophilic with a shorter half-life than amiodarone, leading to reduced tissue accumulation of the drug .
Subcellular Localization
Given its lipophilic nature and its interactions with various ion channels and receptors, it is likely to be localized in areas where these structures are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone hydrochloride involves multiple steps, starting from 2-n-butyl-5-nitrobenzo-furan. The process includes aroylation, demethylation, O-alkylation, catalytic transfer hydrogenation, and mesylation . The preparation method for dronedarone hydrochloride tablets involves dissolving poloxamer and Kollicoat IR in ethanol, followed by drying and screening. The mixture is then combined with dronedarone hydrochloride, a disintegrating agent, and a filling agent, followed by granulation and drying .
Industrial Production Methods
Industrial production of dronedarone hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process is designed to be operationally simple and suitable for industrial application, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Dronedarone-d6 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Dronedarone-d6 (hydrochloride) is widely used in scientific research due to its stable isotope properties. It is used in:
Chemistry: To study the drug’s chemical properties and reactions.
Biology: To investigate its effects on biological systems.
Medicine: To understand its pharmacokinetics and metabolic profiles.
Industry: To develop and optimize production methods for the drug.
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A Class III antiarrhythmic agent with similar multichannel blocking properties but with a longer half-life and higher risk of organ toxicities.
Sotalol: Another Class III antiarrhythmic agent that also blocks potassium channels but has different pharmacokinetic properties.
Uniqueness
Dronedarone-d6 (hydrochloride) is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. Unlike amiodarone, it lacks iodine moieties, reducing the risk of thyroid problems .
Properties
IUPAC Name |
N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H/i11D2,21D2,22D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-RADSTHBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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